2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with difluoromethoxy acetic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid can be compared with other benzoxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Shows excellent antibacterial activity.
The uniqueness of this compound lies in its difluoromethoxy group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H7F2NO4 |
---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-9(12)17-10-13-6-3-5(4-8(14)15)1-2-7(6)16-10/h1-3,9H,4H2,(H,14,15) |
InChI Key |
IOEPSTVIXXLTBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)OC(F)F |
Origin of Product |
United States |
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